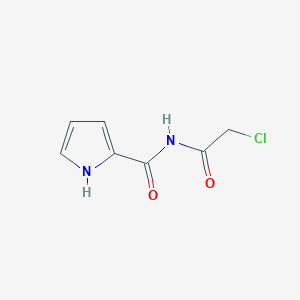
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide
説明
“N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide” is a compound that has been studied in the context of peptide macrocyclization . It is used as a starting point in the synthesis of peptides containing an N-terminal 2-chloroacetyl group and two or three competing cysteine residues at downstream positions .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been described in the literature. For instance, the synthesis of lidocaine involves the use of 2-chloroacetyl chloride . In another example, the reaction of cyanoacetic acid hydrazide with arylsulfonyl chloride in ethanol affords the corresponding cyanoaceto-N-arylsulfonylhydrazides .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from related compounds. For instance, chloroacetyl chloride, a related compound, has a molecular weight of 112.94 g/mol .科学的研究の応用
Anion Binding and Sensing Applications
N-confused calix[4]pyrroles (NCCPs) represent a class of pyrrole-based anion binding macrocycles that have garnered attention due to their unique anion-binding properties. Unlike regular calix[4]pyrroles, NCCPs exhibit different anion-binding affinities and selectivities due to a distinct binding mode. This property makes NCCPs particularly interesting for applications in anion binding and sensing, suggesting potential research applications for structurally related compounds like N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide in designing colorimetric sensors for anion detection (Anzenbacher et al., 2006).
Pharmaceutical and Biological Significance
The pyrrole ring is a common motif in drug discovery programs across various therapeutic areas. Pyrrole-based compounds demonstrate a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects. The pharmaceutical significance of pyrrole derivatives highlights the potential of this compound and its analogs in medicinal chemistry for developing new therapeutic agents (Li Petri et al., 2020).
Environmental and Industrial Applications
Research on pyrolyzed metal–nitrogen–carbon (M–N–C) materials, which involve pyrrole structures, has shown significant advancements in catalysts for the oxygen reduction reaction (ORR). These advancements highlight the role of pyrrole derivatives in environmental applications, including water treatment and sustainable energy solutions. This suggests that this compound could be explored for its potential in enhancing the performance of environmentally friendly technologies (Li & Jaouen, 2018).
Advanced Materials Development
Benzene-1,3,5-tricarboxamide derivatives, closely related to pyrrole-based compounds, have been utilized in a variety of applications ranging from nanotechnology to polymer processing. The versatility of these compounds in forming supramolecular structures due to their hydrogen-bonding capabilities indicates potential areas of research for this compound in the development of novel materials with specific functionalities (Cantekin et al., 2012).
将来の方向性
作用機序
Target of Action
Similar compounds have been found to target enzymes like werner (wrn) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to antiproliferative effects .
Mode of Action
Compounds with a similar n-chloroacetyl group have been found to undergo thioether macrocyclization . This process involves the formation of a macrocyclic structure through a reaction with cysteine residues in peptides . This could potentially alter the function of the target proteins.
Biochemical Pathways
The thioether macrocyclization process mentioned above could potentially affect various biochemical pathways, depending on the specific proteins targeted .
Result of Action
The potential inhibition of wrn helicase could lead to antiproliferative effects, as this enzyme plays a crucial role in dna repair and replication .
Action Environment
It’s worth noting that similar acylation reactions have been carried out in environmentally benign brine solution, suggesting that the reaction environment can play a significant role in the efficiency of these reactions .
特性
IUPAC Name |
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-6(11)10-7(12)5-2-1-3-9-5/h1-3,9H,4H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKXWSRJLZQUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




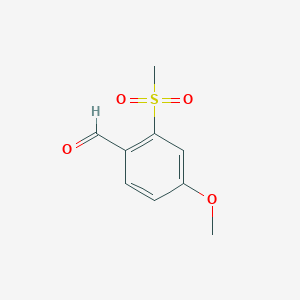
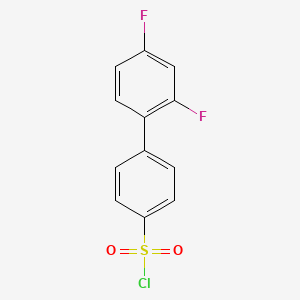

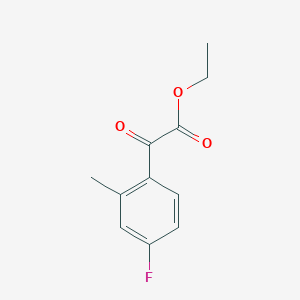



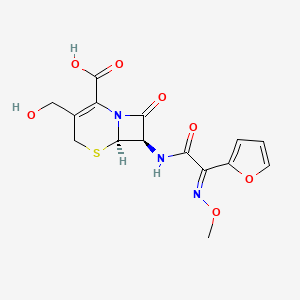
![Magnesium, bromo[2-(methylthio)phenyl]-](/img/structure/B3416864.png)
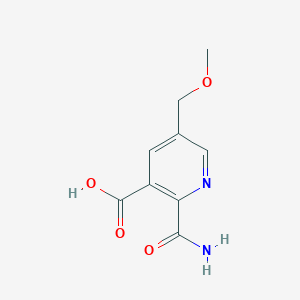
![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3416878.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B3416881.png)
![2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine](/img/structure/B3416884.png)